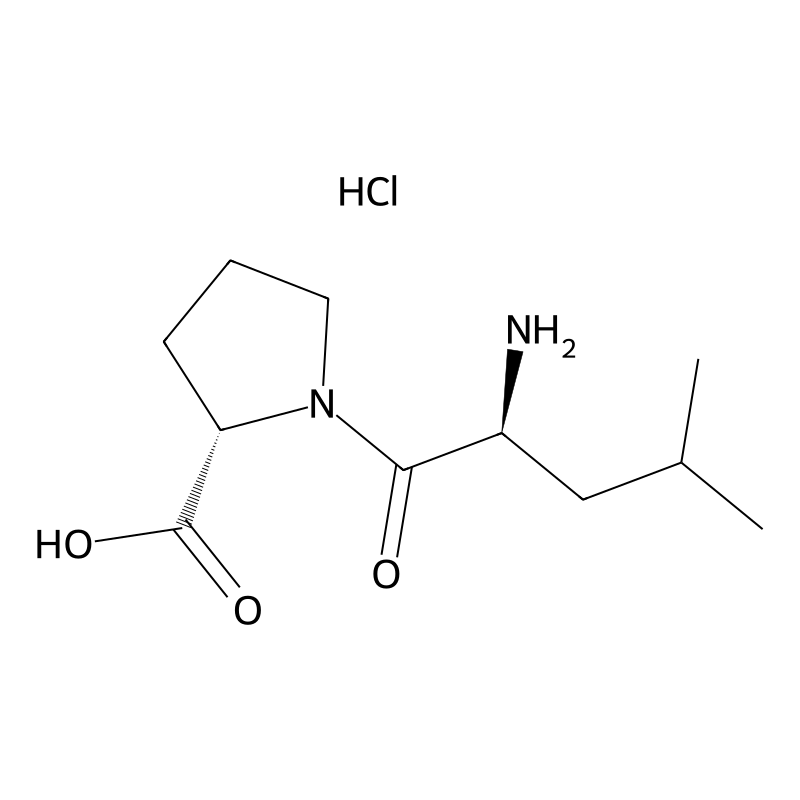

(S)-1-((S)-2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Chemical Databases:

Commercial Availability:

Further Exploration:

Given the limited data on (S)-1-((S)-2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid HCl, here are some suggestions for further exploration:

- Scientific Literature Search: Conduct a search in scientific databases like PubMed or Google Scholar using the full chemical name or synonyms to see if there are any research articles mentioning this compound.

- Patent Search: Investigate patent databases to identify potential applications where this compound might be used.

(S)-1-((S)-2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid hydrochloride, also known as a derivative of pyrrolidine and an amino acid analog, belongs to a class of compounds that exhibit significant biological activity. This compound features a pyrrolidine ring substituted with an amino acid moiety, which is essential for its interaction with biological systems. The presence of both carboxylic acid and amino groups suggests potential roles in protein synthesis and enzymatic reactions.

- Peptide Bond Formation: The carboxylic acid group can react with the amino group of another amino acid to form peptide bonds, essential for protein synthesis.

- Decarboxylation: Under certain conditions, the carboxylic acid group may undergo decarboxylation, releasing carbon dioxide and forming an amine derivative.

- Enzymatic Reactions: Enzymes may facilitate transformations involving this compound, utilizing it as a substrate or cofactor in metabolic pathways.

Research indicates that compounds similar to (S)-1-((S)-2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid hydrochloride exhibit diverse biological activities. These include:

- Antimicrobial Properties: Some derivatives show effectiveness against various bacterial strains.

- Neuroprotective Effects: Certain analogs have been studied for their potential in protecting neuronal cells from damage.

- Anti-inflammatory Activity: Compounds in this class may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

The synthesis of (S)-1-((S)-2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves several steps:

- Starting Materials: The synthesis begins with readily available amino acids and pyrrolidine derivatives.

- Coupling Reaction: The amino group of the amino acid is coupled with the carboxylic acid moiety of the pyrrolidine derivative using coupling reagents such as Dicyclohexylcarbodiimide (DCC) or 1-Hydroxybenzotriazole (HOBt).

- Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.

(S)-1-((S)-2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid hydrochloride has several applications:

- Pharmaceutical Development: Its structural features make it a candidate for drug development, particularly in areas like neurology and infectious diseases.

- Biochemical Research: Used as a biochemical tool to study enzyme mechanisms and metabolic pathways.

- Nutritional Supplements: Potential use in dietary supplements aimed at enhancing physical performance or recovery.

Interaction studies involving this compound often focus on its binding affinity to various biological targets:

- Protein Binding Studies: Investigations into how effectively the compound interacts with specific proteins can reveal insights into its mechanism of action.

- Enzyme Inhibition Assays: Assessing its ability to inhibit enzymes involved in metabolic pathways can help determine its therapeutic potential.

Several compounds share structural similarities with (S)-1-((S)-2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid hydrochloride. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| L-Alanine | Simple amino acid | Basic building block for proteins |

| L-Leucine | Branched-chain amino acid | Important for muscle protein synthesis |

| L-Valine | Another branched-chain amino acid | Plays a role in energy production during exercise |

| 4-Methylproline | Proline derivative | Potentially enhances stability of peptide bonds |

These compounds differ primarily in their side chains and functional groups, influencing their biological activity and applications. (S)-1-((S)-2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid hydrochloride stands out due to its unique pyrrolidine structure, which may confer distinct properties compared to traditional amino acids.